molecular formula C18H31NO2Si B12569723 Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate CAS No. 185339-21-3

Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate

Cat. No.: B12569723
CAS No.: 185339-21-3
M. Wt: 321.5 g/mol
InChI Key: STFAPNLHXBWCDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate is an organic compound with a unique structure that combines an ethyl ester, an amino group, and a tri(propan-2-yl)silyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with tri(propan-2-yl)silane in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by esterification with ethanol to form the ethyl ester. The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for catalyst and reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as chlorosilanes or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro or nitroso derivatives of the benzoate.

    Reduction: Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzyl alcohol.

    Substitution: Various silyl-substituted benzoates depending on the substituent used.

Scientific Research Applications

Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as silyl-functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can be compared with other silyl-substituted benzoates and amino benzoates:

    Similar Compounds: Ethyl 2-amino-3-(trimethylsilyl)benzoate, Ethyl 2-amino-3-(triethylsilyl)benzoate.

    Uniqueness: The tri(propan-2-yl)silyl group provides steric bulk and increased lipophilicity compared to smaller silyl groups, potentially enhancing the compound’s stability and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

185339-21-3

Molecular Formula

C18H31NO2Si

Molecular Weight

321.5 g/mol

IUPAC Name

ethyl 2-amino-3-tri(propan-2-yl)silylbenzoate

InChI

InChI=1S/C18H31NO2Si/c1-8-21-18(20)15-10-9-11-16(17(15)19)22(12(2)3,13(4)5)14(6)7/h9-14H,8,19H2,1-7H3

InChI Key

STFAPNLHXBWCDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)N

Origin of Product

United States

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